8-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one is a complex organic compound that features a unique fusion of benzodioxole, pyrazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one typically involves multi-step organic reactions. The starting materials often include 7-methoxy-1,3-benzodioxole derivatives, which undergo various transformations such as cyclization, alkylation, and condensation reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and toluene .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
8-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines .
Scientific Research Applications
8-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-1,3-benzodioxol-5-ylamine hydrochloride
- 2-(1,3-Benzodioxol-5-yl)-7-methylimidazo[1,2-a]pyridin-3-amine hydrochloride
- 3-(1,3-Benzodioxol-5-yl)acrylaldehyde
Uniqueness
What sets 8-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-2,4,5,8-tetrahydro-7H-furo[3,4-b]pyrazolo[3,4-e]pyridin-7-one apart from these similar compounds is its unique fusion of multiple ring systems, which can confer distinct chemical and biological properties. This structural complexity can lead to unique interactions with biological targets and novel applications in various fields .
Properties
Molecular Formula |
C17H15N3O5 |
---|---|
Molecular Weight |
341.32 g/mol |
IUPAC Name |
8-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-11-oxa-2,5,6-triazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-trien-10-one |
InChI |
InChI=1S/C17H15N3O5/c1-20-5-9-15(19-20)13(14-10(18-9)6-23-17(14)21)8-3-11(22-2)16-12(4-8)24-7-25-16/h3-5,13,18H,6-7H2,1-2H3 |
InChI Key |
FBIHCHPYHZDDBF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=N1)C(C3=C(N2)COC3=O)C4=CC5=C(C(=C4)OC)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.